![molecular formula C14H9ClO B1429322 2-氯二苯并[b,f]氧杂茚 CAS No. 25558-88-7](/img/structure/B1429322.png)

2-氯二苯并[b,f]氧杂茚

描述

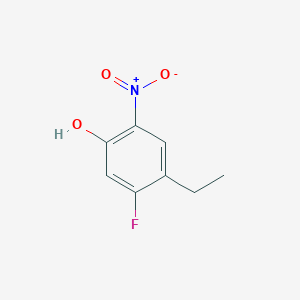

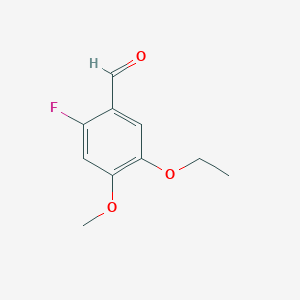

2-Chlorodibenzo[b,f]oxepine is a synthetic tricyclic compound with the molecular formula C14H9ClO . It has a molecular weight of 228.68 .

Synthesis Analysis

A novel and simple one-pot synthesis of substituted dibenzo[b,f]oxepines under transition-metal-free conditions has been reported . This cascade process involves nucleophilic aromatic substitution followed by Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of 2-Chlorodibenzo[b,f]oxepine consists of 14 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 228.674 Da and the monoisotopic mass is 228.034195 Da .Physical And Chemical Properties Analysis

2-Chlorodibenzo[b,f]oxepine is a solid at room temperature .科学研究应用

Cancer Treatment Research

Dibenzo[b,f]oxepine derivatives have been studied for their potential in treating various types of cancer, including ovarian, breast, lung, Kaposi’s sarcoma, cervical, and pancreatic cancer. The structure of these compounds allows for the synthesis of molecules that can be connected with other pharmacologically active groups to target cancer cells .

Medicinal Chemistry

The dibenzo[b,f]oxepine scaffold is significant in medicinal chemistry due to its presence in several medicinally relevant plants. Researchers are exploring the synthesis of active dibenzo[b,f]oxepine derivatives that could lead to new therapeutic agents .

Microtubule Inhibition

Some dibenzo[b,f]oxepine molecules are being investigated for their ability to inhibit microtubules, which are essential components of cell division. This property could make them useful in developing treatments that prevent the proliferation of cancer cells .

Biological Systems

The extraction of dibenzo[b,f]oxepines from plants and their significance in medicine is an area of ongoing research. These compounds are being studied for their biological activity and potential benefits in treating diseases .

Biosynthesis Studies

Understanding the biosynthesis of dibenzo[b,f]oxepines can provide insights into how these compounds are formed naturally and how they can be synthesized in the laboratory for research and medicinal purposes .

Fluorine Azobenzene Conjugation

Research has been conducted on connecting dibenzo[b,f]oxepines with fluorine azobenzenes to study their combined effects. This conjugation could lead to the development of compounds with enhanced properties for various applications .

未来方向

While specific future directions for 2-Chlorodibenzo[b,f]oxepine are not mentioned in the available resources, dibenzo[b,f]oxepines have been found to occupy an incredibly important position in medicinal and pharmaceutical industries . They have excellent biological activities and are desirable in designing novel biological agents .

作用机制

Target of Action

It is known that dibenzo[b,f]oxepine derivatives, to which 2-chlorodibenzo[b,f]oxepine belongs, have potential as microtubule inhibitors . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.

Biochemical Pathways

The biochemical pathways affected by 2-Chlorodibenzo[b,f]oxepine are likely related to microtubule dynamics . By inhibiting microtubule function, it could affect a variety of downstream processes, including cell division, intracellular transport, and cell morphology maintenance.

Result of Action

The molecular and cellular effects of 2-Chlorodibenzo[b,f]oxepine’s action would depend on its specific targets and mode of action . As a potential microtubule inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Action Environment

The action, efficacy, and stability of 2-Chlorodibenzo[b,f]oxepine could be influenced by various environmental factors These could include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells

属性

IUPAC Name |

3-chlorobenzo[b][1]benzoxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDMRCZFEDNRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745405 | |

| Record name | 2-Chlorodibenzo[b,f]oxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorodibenzo[b,f]oxepine | |

CAS RN |

25558-88-7 | |

| Record name | 2-Chlorodibenzo[b,f]oxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)